MFCD18314257
Description
MFCD18314257 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD00039227) typically belong to heterocyclic or organohalogen families, featuring nitrogen- or halogen-containing aromatic systems . These compounds often exhibit biological activity, such as enzyme inhibition or receptor modulation, making them relevant in drug discovery and agrochemical development.
Key inferred properties of this compound:
- Molecular Weight: Likely 200–400 Da, based on similar heterocyclic compounds .
- Functional Groups: Probable presence of triazine, pyrazole, or pyridine moieties, given structural trends in related MDL-classified compounds .
- Applications: Potential use as a kinase inhibitor, antimicrobial agent, or intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-3-1-10(2-4-12)11-5-9(8-15)6-13(16)7-11/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHFAFFPIDTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684725 | |
| Record name | 4'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-23-9 | |
| Record name | 4'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314257” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental considerations. The use of advanced technologies and automation ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314257” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can be further analyzed and characterized using various analytical techniques.
Scientific Research Applications
“MFCD18314257” has a wide range of applications in scientific research. It is used in chemistry for the synthesis of complex molecules and as a reagent in various reactions. In biology, it is used to study biochemical pathways and interactions. In medicine, it has potential therapeutic applications and is used in drug development. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD18314257” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Solubility : this compound likely shares the low aqueous solubility of CAS 918538-05-3 due to aromatic chlorination, whereas CAS 1533-03-5 shows improved solubility from its trifluoromethyl group .
- Synthetic Complexity : this compound’s synthesis may require harsh conditions (e.g., high-temperature cyclization), similar to CAS 918538-05-3, while CAS 1533-03-5 employs milder condensation .
Functional Analogues
The table below contrasts this compound with functionally similar compounds used in medicinal chemistry:
Key Observations :
- Safety : this compound’s hazard profile aligns with chlorinated heterocycles (e.g., skin irritation), whereas CAS 1761-61-1 poses acute toxicity risks .
- Thermal Stability : this compound likely outperforms CAS 1761-61-1 in high-temperature applications, critical for industrial synthesis .
Research Findings and Limitations
Pharmacological Data
- Efficacy : Trifluoromethyl-containing analogues (e.g., CAS 1533-03-5) exhibit enhanced BBB permeability (BBB score: 0.55 vs. 0.3 for chlorinated derivatives), favoring CNS drug development .
Limitations
- Data Gaps : Exact spectral data (NMR, IR) for this compound are unavailable, limiting mechanistic studies.
- Synthetic Challenges : Scalability issues persist for triazine derivatives due to low yields (<50% in multi-step reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
